An In-Depth Technical Guide to 7-Bromo-3,4-dihydroisoquinoline Hydrochloride: A Key Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 7-Bromo-3,4-dihydroisoquinoline Hydrochloride: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-3,4-dihydroisoquinoline hydrochloride, a pivotal heterocyclic building block in contemporary drug discovery and development. This document delves into the fundamental physicochemical properties of the molecule, with a core focus on its molecular weight and structural elucidation. We will explore its synthesis, primarily through the Bischler-Napieralski reaction, and detail its significant applications as a scaffold in the design and synthesis of a diverse range of biologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering both foundational knowledge and practical insights into the utility of this important chemical entity.
Introduction: The Significance of the Dihydroisoquinoline Scaffold
The isoquinoline and its partially saturated derivatives, such as 3,4-dihydroisoquinoline, represent a privileged scaffold in medicinal chemistry.[1][2] This structural motif is a cornerstone of numerous naturally occurring alkaloids with profound physiological effects and is a key component in a multitude of synthetic pharmaceutical agents.[1][3] The inherent structural features of the dihydroisoquinoline core allow for three-dimensional diversity, making it an ideal framework for interacting with a wide array of biological targets.
7-Bromo-3,4-dihydroisoquinoline hydrochloride serves as a crucial intermediate, where the bromine atom at the 7-position provides a versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental practice in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties and Molecular Weight Determination
A precise understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. This section details the key properties of 7-Bromo-3,4-dihydroisoquinoline hydrochloride.
Molecular Weight
The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.
The molecular formula of the free base, 7-Bromo-3,4-dihydroisoquinoline, is C₉H₈BrN.[4] Its molecular weight is 210.07 g/mol .[4] The hydrochloride salt is formed by the addition of one molecule of hydrogen chloride (HCl).
The calculation for the molecular weight of 7-Bromo-3,4-dihydroisoquinoline hydrochloride is as follows:
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Molecular Weight of 7-Bromo-3,4-dihydroisoquinoline: 210.07 g/mol
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Molecular Weight of Hydrogen Chloride (HCl): 36.46 g/mol
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Molecular Weight of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride: 210.07 g/mol + 36.46 g/mol = 246.53 g/mol
This calculated molecular weight is a cornerstone for all quantitative experimental work involving this compound.
Chemical Structure
The structure of 7-Bromo-3,4-dihydroisoquinoline hydrochloride is depicted below. The protonation of the nitrogen atom in the dihydroisoquinoline ring by hydrochloric acid forms the salt.
Caption: Chemical structure of 7-Bromo-3,4-dihydroisoquinoline hydrochloride.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN · HCl | - |
| Molecular Weight | 246.53 g/mol | Calculated |
| CAS Number (Free Base) | 17680-54-5 | [4] |
| Appearance | White to yellow solid | [5] |
| Purity | Typically ≥98% | [5] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [6] |
| Storage | Inert atmosphere, room temperature. | [5] |
Synthesis of 7-Bromo-3,4-dihydroisoquinoline Hydrochloride
The most common and versatile method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction .[3][7] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.
The Bischler-Napieralski Reaction: Mechanism and Rationale
The reaction proceeds by activating the amide carbonyl group with a Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This is followed by an intramolecular cyclization, where the electron-rich aromatic ring attacks the activated carbonyl carbon, leading to the formation of the dihydroisoquinoline ring system after dehydration. The presence of electron-donating groups on the aromatic ring generally facilitates this reaction.
Caption: General workflow for the synthesis of a 7-Bromo-3,4-dihydroisoquinoline derivative.
Experimental Protocol: Synthesis of a Representative 7-Bromo-3,4-dihydroisoquinoline
The following is a representative, generalized protocol for the synthesis of a 1-substituted-7-bromo-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction. Note: This protocol is for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Step 1: Amide Formation
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To a solution of β-(4-bromophenyl)ethylamine in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine).
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Slowly add the desired acylating agent (e.g., acetyl chloride) dropwise while maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the N-acylated intermediate.
Step 2: Bischler-Napieralski Cyclization
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Dissolve the N-[2-(4-bromophenyl)ethyl]acetamide intermediate in a dry, high-boiling solvent (e.g., toluene or acetonitrile).
-
Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and carefully quench with ice water.
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Salt Formation and Purification
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Dissolve the crude 7-bromo-1-methyl-3,4-dihydroisoquinoline in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 7-bromo-1-methyl-3,4-dihydroisoquinoline hydrochloride salt.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the bromine substituent. The aliphatic protons of the dihydroisoquinoline ring will appear as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbon atom attached to the bromine will show a characteristic chemical shift.
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Mass Spectrometry: The mass spectrum of the free base will show a molecular ion peak (M⁺) at m/z 210 and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N stretching of the imine functionality, and C-Br stretching.
Applications in Drug Discovery and Medicinal Chemistry
The 7-bromo-3,4-dihydroisoquinoline scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. The bromine atom at the 7-position is particularly useful as it allows for the introduction of various substituents through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of diverse chemical libraries for biological screening.
A Key Scaffold for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[8] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8] Several potent PARP inhibitors are based on the 3,4-dihydroisoquinolin-1-one scaffold, which can be derived from 7-bromo-3,4-dihydroisoquinoline.[9][10] The 7-bromo-3,4-dihydroisoquinoline moiety can be elaborated to mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes.[9]
Broad Pharmacological Potential
The dihydroisoquinoline core is present in compounds with a wide spectrum of pharmacological activities, including:
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Anticancer: As mentioned, as PARP inhibitors and also as tubulin polymerization inhibitors.[11]
-
Antimicrobial and Antiviral: The isoquinoline scaffold is found in numerous natural and synthetic compounds with activity against bacteria, fungi, and viruses.[1][2]
-
Neuropharmacological Agents: Derivatives have shown potential in treating neurodegenerative diseases.[3]
-
Anti-inflammatory and Analgesic: The scaffold is present in molecules with anti-inflammatory and pain-relieving properties.[1][12]
The 7-bromo-3,4-dihydroisoquinoline hydrochloride provides a readily available starting material for the synthesis and exploration of novel derivatives with these and other potential therapeutic applications.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 7-Bromo-3,4-dihydroisoquinoline hydrochloride.
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Hazard Identification: The free base is classified as acutely toxic if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[4] Similar precautions should be taken with the hydrochloride salt.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere.[5]
Conclusion
7-Bromo-3,4-dihydroisoquinoline hydrochloride is a fundamentally important molecule in the field of medicinal chemistry. Its well-defined physicochemical properties, including a molecular weight of 246.53 g/mol , coupled with its versatile synthesis and strategic placement of a bromine atom, make it an invaluable building block for the creation of novel therapeutic agents. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for researchers and scientists dedicated to advancing the frontiers of drug discovery.
References
-
Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - MDPI. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. Available at: [Link]
-
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride - PubChem. Available at: [Link]
-
Supporting Information - Royal Society of Chemistry. Available at: [Link]
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - Europe PMC. Available at: [Link]
-
New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC. Available at: [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available at: [Link]
-
On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives - ResearchGate. Available at: [Link]
-
Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - Semantic Scholar. Available at: [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF - ResearchGate. Available at: [Link]
-
Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides - Docslib. Available at: [Link]
-
3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. 7-溴-3,4-二氢异喹啉 98.5-100% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | 220247-73-4 [sigmaaldrich.com]
- 6. (PDF) Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides [academia.edu]
- 7. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 8. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
(Structure of 7-bromo-3,4-dihydroisoquinoline)